molecular formula C20H29NO5S B442815 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B442815
M. Wt: 395.5g/mol
InChI Key: PZPMHVFORHISPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a decahydrocyclododeca[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves multiple steps, including the formation of the decahydrocyclododeca[b]thiophene ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of decahydrocyclododeca[b]thiophene and related structures with different functional groups. Examples include:

Uniqueness

The uniqueness of 3-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H29NO5S

Molecular Weight

395.5g/mol

IUPAC Name

4-[(3-methoxycarbonyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H29NO5S/c1-26-20(25)18-14-10-8-6-4-2-3-5-7-9-11-15(14)27-19(18)21-16(22)12-13-17(23)24/h2-13H2,1H3,(H,21,22)(H,23,24)

InChI Key

PZPMHVFORHISPX-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCC(=O)O

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCC(=O)O

Origin of Product

United States

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